molecular formula C8H10N2O2 B2794270 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1556315-73-1

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B2794270
CAS No.: 1556315-73-1
M. Wt: 166.18
InChI Key: AZTZOVYXLBVKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole fused to a partially hydrogenated pyridine ring (tetrahydropyridine) with a carboxylic acid substituent at position 7. This structure confers unique physicochemical properties, such as enhanced solubility due to the saturated ring and hydrogen-bonding capacity from the carboxylic acid group.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTZOVYXLBVKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(=CC=N2)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556315-73-1
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth.

CompoundCancer TypeIC50 (µM)Reference
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acidA549 (Lung)10.0
4,5-Dihydro derivativeMCF-7 (Breast)8.0

A notable study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.

Antimicrobial Properties

In addition to its anticancer effects, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition20.0
Xanthine OxidaseModerate Inhibition75.0

The inhibition of these enzymes can disrupt critical metabolic pathways in cancer cells and pathogens.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid against various cancer cell lines. Results indicated that it effectively induced apoptosis in A549 lung cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid Not Available C₈H₁₀N₂O₂ 166.18 Tetrahydropyridine ring, carboxylic acid at position 7
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid 307307-97-7 C₈H₁₀N₂O₂ 166.18 Tetrahydropyridine ring, carboxylic acid at position 3 (positional isomer of the target)
Pyrazolo[1,5-a]pyridine-7-carboxylic acid 474432-62-7 C₈H₆N₂O₂ 162.14 Non-hydrogenated pyridine ring, carboxylic acid at position 7
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 725699-03-6 C₉H₁₁F₂N₃O₂ 231.20 Pyrimidine core, difluoromethyl (CF₂H) and methyl (CH₃) substituents

Physicochemical and Functional Differences

Hydrogenation Status: The tetrahydropyridine ring in the target compound and its positional isomer (CAS 307307-97-7) improves solubility compared to the non-hydrogenated analog (CAS 474432-62-7). The non-hydrogenated pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 474432-62-7) has a planar aromatic system, which may increase metabolic stability but reduce solubility .

Carboxylic Acid Position :

  • The target compound’s carboxylic acid at position 7 vs. position 3 (CAS 307307-97-7) alters electronic distribution. Position 7 may favor interactions with basic residues in biological targets, while position 3 could influence steric hindrance .

Heterocyclic Core Modifications: The pyrimidine-based analog (CAS 725699-03-6) introduces additional nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity.

Implications for Research and Development

  • Drug Design : Positional isomers (e.g., carboxylic acid at 3 vs. 7) may exhibit divergent binding affinities to enzymes or receptors, warranting systematic structure-activity relationship (SAR) studies.
  • Solubility vs. Stability: Hydrogenated analogs (tetrahydropyridine) balance solubility and metabolic stability, whereas non-hydrogenated versions prioritize aromatic interactions.
  • Functional Group Engineering : Substituents like CF₂H (in CAS 725699-03-6) can modulate pharmacokinetics, highlighting the role of fluorination in optimizing drug-like properties .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and features a unique tetrahydropyrazolo structure that contributes to its biological activity. Its structural characteristics allow it to interact with various biological targets.

Biological Activity Overview

Research indicates that 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exhibits several notable biological activities:

  • Antiviral Activity : The compound has been shown to act as an allosteric modulator of the Hepatitis B Virus (HBV) core protein. It inhibits HBV DNA viral load effectively in preclinical models, suggesting potential for therapeutic use in HBV infections .
  • Anticancer Properties : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of tetrahydropyrazolo compounds have shown significant cytotoxicity towards melanoma (A375) and esophageal adenocarcinoma (OE19) cells with IC50 values ranging from 31 nM to 73 nM .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), which is implicated in various cellular processes including cancer progression. This inhibition can lead to altered signaling pathways that may enhance therapeutic outcomes in cancer treatment .

The mechanisms through which 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exerts its effects include:

  • Allosteric Modulation : By binding to the HBV core protein, it alters the conformation of the protein, thereby disrupting the viral life cycle and reducing viral replication.
  • Cytotoxic Mechanisms : In cancer cells, the compound induces apoptosis and inhibits cell proliferation through mechanisms that remain under investigation but may involve modulation of key signaling pathways related to cell survival and growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiviral Efficacy : In a study utilizing an HBV animal model, oral administration of the compound significantly reduced viral loads compared to controls.
  • Cytotoxicity Assessment : A comparative study on various tetrahydropyrazolo derivatives revealed that modifications at specific positions on the pyrazolo ring significantly enhanced cytotoxic effects against A375 cells. The lead compound showed an IC50 value of 31 nM, indicating potent activity .
  • Enzyme Inhibition Studies : Research into CK1 inhibitors demonstrated that certain derivatives of tetrahydropyrazolo compounds effectively inhibited CK1 activity in vitro, suggesting their potential as therapeutic agents in oncological applications .

Data Tables

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
AntiviralHBV Core ProteinN/A
AnticancerA375 (Melanoma)31
AnticancerOE19 (Esophageal)63
AnticancerHT1376 (Bladder)73
Enzyme InhibitionCasein Kinase 1N/A

Q & A

Q. Designing a robust synthetic protocol :

  • Step 1 : Screen solvents (DMF, ethanol, acetic acid) for solubility and reaction efficiency .
  • Step 2 : Optimize reaction time/temperature via DOE (Design of Experiments) to maximize yield .
  • Step 3 : Validate purity via HPLC (≥95% area) and elemental analysis (C, H, N ±0.4%) .

Q. Evaluating biological activity :

  • In Vitro Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Dose-Response Curves : Include positive controls (e.g., cisplatin for cytotoxicity) to benchmark potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.